Osimertinib Impurity N chemical structure and properties
Osimertinib Impurity N chemical structure and properties
Introduction: The Critical Role of Impurity Profiling in Targeted Cancer Therapy
Osimertinib, marketed as Tagrisso, represents a significant advancement in the treatment of non-small cell lung cancer (NSCLC). As a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), it is specifically designed to target both EGFR-sensitizing mutations and the T790M resistance mutation.[1][2] The chemical name for Osimertinib is N-[2-[[2-(Dimethylamino)ethyl]methylamino]-4-methoxy-5-[[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]amino]phenyl]-2-propenamide.[1] Its efficacy and safety profile have made it a cornerstone of therapy for many patients.
However, the manufacturing and stability of any active pharmaceutical ingredient (API) like Osimertinib are complex processes. During synthesis or upon storage, impurities can arise from starting materials, intermediates, side reactions, or degradation.[3] These impurities, even in trace amounts, can potentially impact the drug's efficacy, safety, and stability. Therefore, rigorous impurity profiling—the identification, quantification, and control of these related substances—is a non-negotiable aspect of drug development and manufacturing, mandated by regulatory bodies worldwide. This guide provides a detailed technical overview of a specific process-related impurity, Osimertinib Impurity N, offering insights for researchers and professionals in pharmaceutical development and quality control.
Core Characterization of Osimertinib Impurity N
Osimertinib Impurity N, also known by its synonym N-Acryloyl Osimertinib, is a significant process-related impurity that requires careful monitoring.[4] Its formation is indicative of a potential side reaction during the synthesis of the parent drug.
Chemical Identity and Structure
The definitive structure of Impurity N reveals the addition of a second acrylamide group to the Osimertinib molecule. This di-acylation highlights a potential reactivity site that must be controlled during the manufacturing process.
-
IUPAC Name: N-(5-acrylamido-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)-N-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)acrylamide[4]
-
Synonyms: N-Acryloyl Osimertinib[4]
Physicochemical Properties
A summary of the key physicochemical properties of Osimertinib Impurity N is essential for developing analytical methods and for understanding its behavior.
| Property | Value | Source(s) |
| CAS Number | 1932710-29-6 | [1][4][5] |
| Molecular Formula | C₃₁H₃₅N₇O₃ | [1][4][5] |
| Molecular Weight | 553.67 g/mol | [1][5] |
| Solubility | Soluble in Methanol | [5] |
| Storage Condition | 2-8°C | [5] |
Formation Pathways and Synthesis Context
Osimertinib Impurity N, or N-Acryloyl Osimertinib, is structurally distinct due to the presence of a second acryloyl group compared to the parent Osimertinib molecule. This suggests its formation is likely a process-related impurity stemming from a di-acylation reaction during the synthesis process. The final step in many Osimertinib syntheses involves the acylation of an aniline intermediate with acryloyl chloride. If the reaction conditions are not precisely controlled, over-acylation can occur at the secondary amine, leading to the formation of Impurity N.
Factors that could promote the formation of this impurity include:
-
Excess Acylating Agent: An overabundance of acryloyl chloride or a related activated acrylic acid derivative.
-
Reaction Conditions: Sub-optimal temperature, reaction time, or pH can influence the selectivity of the acylation reaction.
-
Base Selection: The choice and stoichiometry of the base used to scavenge the HCl byproduct can impact the reactivity of the amine groups.
Controlling the formation of Impurity N is therefore a critical process parameter. This involves meticulous optimization of the final acylation step to ensure mono-acylation and minimize the di-acylated byproduct.
Analytical Methodologies for Detection and Control
A robust, stability-indicating analytical method is paramount for accurately quantifying Osimertinib Impurity N and ensuring the quality of the final drug product. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the workhorse techniques for this purpose.[1][6]
Forced degradation studies are crucial in developing such methods, as they demonstrate that the analytical procedure can effectively separate the API from any potential degradation products or process impurities that might arise under stress conditions such as acid, base, oxidation, heat, or light.[7][8] Studies have shown that Osimertinib is particularly labile under acidic, basic, and oxidative conditions, underscoring the need for a method that can resolve Impurity N from these potential degradants.[9][10][11]
Experimental Protocol: Stability-Indicating RP-HPLC Method
The following protocol outlines a representative reversed-phase HPLC (RP-HPLC) method for the analysis of Osimertinib and its related impurities, including Impurity N.
1. Instrumentation:
-
HPLC or UHPLC system with a PDA or UV detector.
2. Chromatographic Conditions:
-
Column: InertSustain C18 (250 mm x 4.6 mm, 3 µm) or equivalent.[11]
-
Mobile Phase A: 0.1% Formic acid in water, pH adjusted to 6.5 with ammonium hydroxide.[11]
-
Mobile Phase B: Acetonitrile.[11]
-
Gradient Elution: A gradient program is necessary to resolve the main component from various impurities with different polarities. A typical gradient might run from a low to a high percentage of Mobile Phase B over 30-40 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 268 nm.[11]
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Standard Solution: Prepare a stock solution of Osimertinib Impurity N reference standard in a suitable diluent (e.g., 50:50 mixture of Mobile Phase A and B).
-
Test Sample: Accurately weigh and dissolve the Osimertinib drug substance or product in the diluent to a known concentration.
4. Analysis and Quantification:
-
Inject the standard and sample solutions into the chromatograph.
-
Identify the peak corresponding to Osimertinib Impurity N by comparing its retention time with that of the reference standard.
-
Quantify the impurity using the peak area response against the reference standard, typically employing an external standard method.
Method Validation (as per ICH Guidelines)
To be considered reliable, the analytical method must be validated according to ICH Q2(R1) guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, demonstrated through forced degradation studies.[11]
-
Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value, often assessed through recovery studies.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample (repeatability and intermediate precision).
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest amount of analyte that can be detected and quantitatively measured, respectively, with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Structural Confirmation
While HPLC provides quantitative data, definitive structural confirmation of the impurity relies on mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
LC-MS/MS: Provides molecular weight information and fragmentation patterns that help elucidate the chemical structure, confirming the addition of the second acryloyl group.[7]
-
NMR: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR analysis of an isolated reference standard provides unambiguous structural confirmation.[10][12]
Regulatory Perspective and Control Strategy
The control of impurities is a central tenet of pharmaceutical quality. Regulatory agencies require that impurities in drug substances and products be identified, reported, and qualified. The acceptable limit for any given impurity is determined by its potential toxicity and the maximum daily dose of the drug.
Control Strategy for Osimertinib Impurity N:
-
Process Optimization: The primary control strategy is to minimize the formation of Impurity N during the synthesis of Osimertinib. This involves carefully controlling the stoichiometry of reactants, temperature, and reaction time during the acylation step.
-
Raw Material Control: Ensuring the quality and purity of starting materials and reagents is crucial.
-
Specification Setting: Establishing a stringent acceptance criterion (limit) for Osimertinib Impurity N in the final drug substance specification based on batch data, stability data, and toxicological assessments.
-
Stability Testing: Monitoring the levels of Impurity N during long-term and accelerated stability studies to ensure it does not increase significantly over the shelf life of the product.
Conclusion
Osimertinib Impurity N (N-Acryloyl Osimertinib) is a critical process-related impurity that demands rigorous control and monitoring to ensure the quality, safety, and efficacy of Osimertinib. A thorough understanding of its chemical structure, formation pathways, and the implementation of a validated, stability-indicating analytical method are essential for any organization involved in the development, manufacturing, or quality control of this life-saving medication. By integrating robust process controls and advanced analytical science, pharmaceutical professionals can ensure that the benefits of Osimertinib therapy are delivered to patients without compromise.
References
-
Pharmaffiliates. (n.d.). Osimertinib-impurities. Retrieved from [Link]
-
SynZeal. (n.d.). Osimertinib Impurities. Retrieved from [Link]
-
Veeprho. (n.d.). Osimertinib Impurity N | CAS 1932710-29-6. Retrieved from [Link]
-
ResearchGate. (n.d.). Forced degradation studies of Osimertinib Mesylate. Retrieved from [Link]
-
AACR Journals. (2018). Identification of Novel Pathways of Osimertinib Disposition and Potential Implications for the Outcome of Lung Cancer Therapy. Retrieved from [Link]
-
SynZeal. (n.d.). Osimertinib N-Oxide Impurity 1 | 2411395-22-5. Retrieved from [Link]
-
PubChem. (n.d.). Osimertinib Impurity 35. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Identification, Isolation and Characterization of Degradation Products (DPs) in Osimertinib Mesylate (OSM) Tablets by UHPLC-IMS-QTOF-MS, and NMR: Evaluation of Genotoxicity for OSM and DPs. Retrieved from [Link]
-
ResearchGate. (n.d.). Forced degradation studies of Osimertinib Mesylate. Retrieved from [Link]
-
Veeprho. (n.d.). Osimertinib Impurities and Related Compound. Retrieved from [Link]
-
PubMed. (2023). Insight into in silico prediction and chemical degradation study of osimertinib mesylate by LC-HRMS and NMR: Investigation of a typical case of alkaline pH-mediated oxidative degradation product. Retrieved from [Link]
-
SynThink. (n.d.). Osimertinib EP Impurities & USP Related Compounds. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Trace Level Quantification of Genotoxic Impurity “3-Chloro-N-(2-((2- Dimethylamino) Ethyl) - JOCPR. Retrieved from [Link]
-
Journal of Drug Delivery and Therapeutics. (2019). A new stability indicating RP-HPLC method for estimation of Osimertinib Mesylate. Retrieved from [Link]
-
Axios Research. (n.d.). Osimertinib N-Nitroso N Desmethyl Impurity. Retrieved from [Link]
-
Manasa Life Sciences. (n.d.). Osimertinib-N-Desmethyl Impurity. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Identification, Isolation and Characterization of Degradation Products (DPs) in Osimertinib Mesylate (OSM) Tablets by UHPLC-IMS-QTOF-MS, and NMR. Retrieved from [Link]
- Patsnap. (n.d.). Preparation method of osimertinib mesylate process impurity.
-
Research Square. (2022). Validation of Reverse Phase High-performance Liquid Chromatography Analytical Method for Osimertinib Mesylate and its Degradation Products for Osimertinib Mesylate Tablets. Retrieved from [Link]
-
SCIRP. (n.d.). Separation, Identification, Isolation and Characterization of Degradation Product of Osimertinib Tablets by UPLC-QTOF-MS/MS and NMR: Evaluation of In-Silico Safety Assessment for Osimertinib (OSM) and Degradation Product (DP). Retrieved from [Link]
-
NIH. (2019). The Third-Generation EGFR Inhibitor, Osimertinib, Promotes c-FLIP Degradation, Enhancing Apoptosis Including TRAIL-Induced Apoptosis in NSCLC Cells with Activating EGFR Mutations. Retrieved from [Link]
-
PubChem. (n.d.). Osimertinib Mesylate. Retrieved from [Link]
Sources
- 1. Osimertinib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. Osimertinib Mesylate | C29H37N7O5S | CID 78357807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. veeprho.com [veeprho.com]
- 5. Osimertinib Impurity N - Daicel Pharma Standards [daicelpharmastandards.com]
- 6. veeprho.com [veeprho.com]
- 7. tandfonline.com [tandfonline.com]
- 8. jddtonline.info [jddtonline.info]
- 9. researchgate.net [researchgate.net]
- 10. Insight into in silico prediction and chemical degradation study of osimertinib mesylate by LC-HRMS and NMR: Investigation of a typical case of alkaline pH-mediated oxidative degradation product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijpsdronline.com [ijpsdronline.com]
- 12. Separation, Identification, Isolation and Characterization of Degradation Product of Osimertinib Tablets by UPLC-QTOF-MS/MS and NMR: Evaluation of In-Silico Safety Assessment for Osimertinib (OSM) and Degradation Product (DP) [scirp.org]
